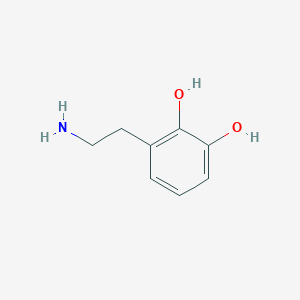

3-(2-Aminoethyl)benzene-1,2-diol

Description

Propriétés

IUPAC Name |

3-(2-aminoethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHVBRQKMHIAJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903130 |

Source

|

| Record name | NoName_3727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Historical Context in Chemical and Biomedical Research

Identification and Early Characterization

The journey to understanding this compound began with early investigations into the chemical signaling of the nervous system.

The discovery of 3-(2-Aminoethyl)benzene-1,2-diol, or norepinephrine (B1679862), as a key neurotransmitter of the sympathetic nervous system was a landmark achievement in physiology. britannica.com In 1947, Swedish physiologist Ulf von Euler identified this compound, demonstrating its crucial role in the "fight-or-flight" response. nobelprize.org His research revealed that norepinephrine is produced and stored in the synaptic terminals of nerve cells in intracellular vesicles. wikipedia.org This discovery fundamentally changed the understanding of neurotransmission. wikipedia.org

Norepinephrine functions to mobilize the brain and body for action. wikipedia.org In the brain, it is primarily produced in the locus coeruleus, a nucleus in the pons, and exerts powerful effects on other brain regions, regulating arousal, attention, and cognitive function. nih.gov Outside the brain, it is used as a neurotransmitter by sympathetic ganglia and is also released as a hormone by the adrenal glands, leading to physiological responses such as increased heart rate, blood pressure, and the release of glucose from energy stores. wikipedia.orgdrugs.comhealthline.com It is the primary neurotransmitter in the sympathetic nervous system, which controls involuntary bodily functions. britannica.comdrugs.com

Several key researchers paved the way for the discovery and understanding of norepinephrine.

Ulf von Euler: In 1946, von Euler was the first to isolate and identify noradrenaline as the neurotransmitter of the sympathetic nervous system. oxfordreference.com His systematic studies showed its presence in nearly all organs and tissues. ki.se For his work on neurotransmitters, he was awarded the Nobel Prize in Physiology or Medicine in 1970, which he shared with Sir Bernard Katz and Julius Axelrod. britannica.comnobelprize.orgwikipedia.org

Peter Holtz: Working independently during the same period, German pharmacologist Peter Holtz and his team also identified noradrenaline in human urine, which they called "Urosympathin." wikipedia.org However, due to the circumstances of the war, their findings were not recognized alongside von Euler's. wikipedia.org

Julius Axelrod: An American biochemist, Axelrod's research complemented von Euler's by elucidating the mechanisms of norepinephrine's inactivation. britannica.com He discovered that norepinephrine is not only released by nerve endings but is also taken back up, a process known as reuptake. nih.gov This finding was crucial for understanding how the signal is terminated and for the development of many antidepressant drugs. nih.gov

Evolution of Terminology in Scientific Literature

The naming of this compound has seen a notable evolution, with different terms being favored in different regions and contexts.

The terms "norepinephrine" and "noradrenaline" are used to refer to the same chemical compound. wikipedia.org The name "noradrenaline" was the original name given to the compound. acs.org The prefix "nor-" is an abbreviation of "normal," indicating that the compound is a demethylated form of adrenaline (epinephrine). wikipedia.org

The use of these terms largely follows a geographical divide. "Noradrenaline" is still the preferred term in the United Kingdom and many other parts of the world. wikipedia.orgacs.org In contrast, "norepinephrine" is the favored term in the United States. wikipedia.orgacs.org The World Health Organization (WHO) and the International Nonproprietary Name (INN) system have adopted "norepinephrine" as the official name for the drug. wikipedia.orgwikipedia.org

In addition to its common names, this compound has several chemical names based on systematic nomenclature rules. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol. wikipedia.orgucla.edu Other chemical names include l-1-(3,4-Dihydroxyphenyl)-2-aminoethanol and 3,4,β-Trihydroxyphenethylamine. wikipedia.org The CAS Registry Number for the naturally occurring levorotatory isomer is 51-41-2. acs.org

The table below provides a summary of the various names and identifiers for this compound.

| Nomenclature Type | Name |

| Common Name | Norepinephrine, Noradrenaline |

| IUPAC Name | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol wikipedia.orgucla.edu |

| Other Chemical Names | l-1-(3,4-Dihydroxyphenyl)-2-aminoethanol, 3,4,β-Trihydroxyphenethylamine wikipedia.org |

| CAS Registry Number | 51-41-2 acs.org |

Biosynthesis and Enzymatic Pathways of 3 2 Aminoethyl Benzene 1,2 Diol

Precursor Substrates and Their Metabolic Interconversions

The journey to synthesizing 3-(2-Aminoethyl)benzene-1,2-diol begins with the essential amino acid phenylalanine, which is derived from dietary sources. Through a series of enzymatic conversions, phenylalanine is transformed into the direct precursors of norepinephrine (B1679862).

Phenylalanine Hydroxylation to Tyrosine

The initial and rate-limiting step in the biosynthesis of catecholamines is the conversion of L-phenylalanine to L-tyrosine. physiology.orgsigmaaldrich.com This irreversible reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) wikipedia.orgdavuniversity.org. The reaction involves the hydroxylation of the phenyl group of phenylalanine at the para position, incorporating one atom of molecular oxygen davuniversity.org. This process requires the cofactor tetrahydrobiopterin (BH4), which is oxidized to dihydrobiopterin (qBH2) during the reaction and subsequently regenerated by dihydropteridine reductase wikipedia.orgdavuniversity.org. Phenylalanine hydroxylase is predominantly found in the liver physiology.orgdavuniversity.org.

The regulation of phenylalanine hydroxylation is crucial for maintaining homeostasis, as it is the primary route for the disposal of excess phenylalanine physiology.org. Studies have shown that the synthesis of tyrosine via this pathway is regulated to meet the body's requirements for protein synthesis physiology.org.

Tyrosine Uptake and Metabolism within Biosynthetic Cells

Following its synthesis in the liver or absorption from dietary protein, tyrosine is transported via the bloodstream to catecholaminergic neurons in the central nervous system and the adrenal medulla sigmaaldrich.com. The uptake of tyrosine into these cells is a critical step for its subsequent conversion into catecholamines. This transport is mediated by both high and low-affinity amino acid transporters sigmaaldrich.com. The concentration of tyrosine in the brain can influence the rate of catecholamine synthesis, particularly in neurons that are actively firing consensus.appnih.govresearchgate.net.

Once inside the cell, tyrosine serves as the immediate precursor for the synthesis of L-DOPA, the next intermediate in the pathway leading to this compound nih.govhouptlab.org.

Key Enzymatic Steps and Rate-Limiting Factors

Tyrosine Hydroxylase Activity and Regulation (L-DOPA formation)

The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the biosynthesis of all catecholamines, including this compound sigmaaldrich.comnih.govhouptlab.orgwikipedia.org. This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) nih.govhouptlab.orgwikipedia.org. TH is a monooxygenase that requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors wikipedia.org.

The activity of tyrosine hydroxylase is subject to complex regulation, including feedback inhibition by catecholamines such as dopamine (B1211576), which compete with the binding of BH4 nih.govuib.no. Additionally, the enzyme's activity is modulated by phosphorylation at multiple serine residues by various protein kinases nih.govhouptlab.org. This regulation allows for the dynamic control of catecholamine synthesis in response to physiological demands.

Aromatic L-Amino Acid Decarboxylase (AADC) in Dopamine Synthesis

Following the formation of L-DOPA, the next step is its decarboxylation to dopamine, also known as 4-(2-aminoethyl)benzene-1,2-diol bio-techne.comwikipedia.org. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC) bio-techne.comwikipedia.org. AADC is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that is responsible for the synthesis of several important neurotransmitters bio-techne.comwikipedia.org.

Under normal physiological conditions, AADC activity is not the rate-limiting step in dopamine synthesis bio-techne.comwikipedia.org. However, its role becomes crucial in therapeutic contexts, such as in patients with Parkinson's disease treated with L-DOPA wikipedia.org.

Dopamine Beta-Hydroxylase (DBH/DA-C) in this compound Formation

The final enzymatic step in the biosynthesis of this compound (norepinephrine) is the hydroxylation of dopamine nih.govtaylorandfrancis.comwikipedia.org. This reaction is catalyzed by the enzyme dopamine beta-hydroxylase (DBH), also known as dopamine beta-monooxygenase wikipedia.org. DBH is a copper-containing monooxygenase that requires ascorbate (vitamin C) as a cofactor taylorandfrancis.comwikipedia.orgstackexchange.com.

The reaction catalyzed by DBH involves the addition of a hydroxyl group to the beta-carbon of the dopamine side chain, forming norepinephrine stackexchange.com. This enzyme is primarily located within the synaptic vesicles of noradrenergic neurons and the chromaffin granules of the adrenal medulla wikipedia.org. This vesicular localization means that norepinephrine is synthesized directly within the storage organelles from which it will be released wikipedia.org. Genetic variations in the DBH gene can lead to altered enzyme activity, which may contribute to various health conditions nih.gov.

Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Substrate | Product | Cofactors |

|---|---|---|---|---|

| Phenylalanine Hydroxylase | PAH | L-Phenylalanine | L-Tyrosine | Tetrahydrobiopterin (BH4), O2 |

| Tyrosine Hydroxylase | TH | L-Tyrosine | L-DOPA | Tetrahydrobiopterin (BH4), O2, Fe2+ |

| Aromatic L-Amino Acid Decarboxylase | AADC / DDC | L-DOPA | Dopamine | Pyridoxal Phosphate (PLP) |

| Dopamine Beta-Hydroxylase | DBH | Dopamine | Norepinephrine | Ascorbate (Vitamin C), O2, Cu2+ |

Phenylethanolamine-N-Methyl Transferase (PNMT) and Epinephrine (B1671497) Synthesis Diversion

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the canonical catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine. This reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine.

While the primary substrate for PNMT is norepinephrine, the enzyme exhibits a degree of substrate promiscuity. It is known to metabolize other phenylethylamine derivatives. For instance, PNMT can N-methylate phenethylamine to N-methylphenethylamine, p-octopamine to synephrine, and p-tyramine to N-methyltyramine. wikipedia.org This raises the theoretical possibility that if a norepinephrine analogue derived from this compound were produced, PNMT could potentially act upon it. However, the synthesis of such a precursor is not a recognized biological process.

The diversion of the epinephrine synthesis pathway to produce a methylated derivative of a this compound-derived precursor would depend on the substrate specificity of the preceding enzymes, particularly dopamine β-hydroxylase (DBH). DBH, which converts dopamine to norepinephrine, also has a degree of substrate flexibility. taylorandfrancis.com

Cofactor Requirements and Enzymatic Kinetics

The enzymatic reactions in the catecholamine biosynthesis pathway are dependent on specific cofactors. Understanding these requirements is crucial for comprehending the regulation and kinetics of these enzymes.

| Enzyme | Cofactor(s) |

| Tyrosine Hydroxylase (TH) | Tetrahydrobiopterin (BH4), Fe(II), O2 |

| Aromatic L-amino acid Decarboxylase (AADC) | Pyridoxal phosphate (PLP) |

| Dopamine β-hydroxylase (DBH) | Ascorbate (Vitamin C), Copper (Cu(II)), O2 |

| Phenylethanolamine N-Methyl Transferase (PNMT) | S-adenosyl-L-methionine (SAM) |

The kinetics of these enzymes have been extensively studied, primarily in the context of dopamine and norepinephrine synthesis. Tyrosine hydroxylase is the rate-limiting enzyme in the pathway. nih.gov The affinity and turnover rates of these enzymes for potential alternative substrates that would lead to this compound are not well-characterized.

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in catecholamine biosynthesis are strategically located within the cell to ensure efficient production and regulation of these critical signaling molecules.

Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AADC): These initial enzymes in the pathway are located in the cytoplasm of catecholaminergic neurons and adrenal medullary cells.

Dopamine β-hydroxylase (DBH): This enzyme is found within synaptic vesicles. Dopamine, synthesized in the cytoplasm, is transported into these vesicles where it is then converted to norepinephrine.

Phenylethanolamine N-Methyl Transferase (PNMT): In cells that produce epinephrine, such as those in the adrenal medulla, norepinephrine is released from the vesicles back into the cytoplasm where it is methylated by PNMT to form epinephrine. wikipedia.org The resulting epinephrine is then transported back into vesicles for storage and subsequent release.

This compartmentalization ensures a regulated and sequential conversion of precursors to the final catecholamine products. Any potential synthesis of this compound would likely follow a similar subcellular trajectory, assuming it is produced by the same enzymatic machinery.

Metabolic Degradation Pathways of 3 2 Aminoethyl Benzene 1,2 Diol

Enzymatic Inactivation Mechanisms

The breakdown of dopamine (B1211576) is a complex process mediated by several enzymes. The two principal enzymes responsible for its inactivation are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). humanmetabolome.comnih.gov These enzymes ensure that dopamine's effects are terminated in a controlled manner after its release into the synapse.

Monoamine Oxidase (MAO) Activity and Substrates

Monoamine oxidase (MAO) is a family of enzymes that catalyze the oxidative deamination of monoamines, including dopamine. nih.gov MAOs are located on the outer membrane of mitochondria and are crucial for degrading cytosolic dopamine within the presynaptic neuron after reuptake or dopamine that has not been stored in synaptic vesicles. nih.govtaylorandfrancis.com This process is vital for preventing the accumulation of excess dopamine, which could otherwise lead to the production of damaging reactive oxygen species through auto-oxidation. nih.gov

There are two main isoforms of MAO: MAO-A and MAO-B. While both can metabolize dopamine, research suggests that MAO-A is the primary isoform responsible for dopamine degradation. nih.govyoutube.com The action of MAO on dopamine results in the formation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further metabolized. nih.govyoutube.com

Key Research Findings on MAO Activity:

MAO-A is considered the main contributor to the degradation of dopamine in the brain. nih.gov

MAO-B also metabolizes dopamine, but its role in this specific pathway is considered less significant than that of MAO-A. nih.govyoutube.com

Inhibition of MAO-B is a therapeutic strategy used to increase dopamine levels in certain neurological conditions. mayoclinic.org

The breakdown of dopamine by MAO is a critical step that precedes the formation of major metabolites like homovanillic acid (HVA). humanmetabolome.comyoutube.com

Catechol-O-Methyltransferase (COMT) Activity and Substrates

Catechol-O-methyltransferase (COMT) is another key enzyme in the metabolic pathway of dopamine. wikipedia.org COMT inactivates dopamine by transferring a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol ring of dopamine. taylorandfrancis.comwikipedia.org This reaction produces 3-methoxytyramine (3-MT). nih.gov

COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.org The membrane-bound form is particularly important for metabolizing dopamine in the prefrontal cortex, where dopamine transporters are less abundant. nih.gov Therefore, COMT plays a more significant role in regulating dopamine levels in this brain region compared to others like the striatum. nih.govplos.org

Key Research Findings on COMT Activity:

COMT is responsible for the O-methylation of catecholamines, including dopamine. wikipedia.org

It plays a crucial role in dopamine metabolism, particularly in the prefrontal cortex. nih.gov

Genetic variations in the COMT gene can lead to differences in enzyme activity, affecting dopamine levels and cognitive functions. wikipedia.orgjneurosci.org

COMT inhibitors are used therapeutically to prolong the effects of dopamine precursors. wikipedia.org

Major Metabolites and Research Markers

The enzymatic degradation of dopamine by MAO and COMT produces several key metabolites. These metabolites can be measured in urine, plasma, and cerebrospinal fluid and serve as important biomarkers for assessing catecholamine turnover and diagnosing certain medical conditions. medscape.commountsinai.org

Formation of Vanillylmandelic Acid (VMA)

Vanillylmandelic acid (VMA) is a major end-stage metabolite of the catecholamines norepinephrine (B1679862) and epinephrine (B1671497). hmdb.cawikipedia.org While not a direct metabolite of dopamine, its formation is linked to the same enzymatic pathways. Dopamine is a precursor to norepinephrine, which is then metabolized to VMA. mountsinai.orguoc.gr The pathway involves the sequential action of MAO and COMT, as well as other enzymes like aldehyde dehydrogenase. humanmetabolome.comhmdb.ca Elevated urinary VMA can be an indicator of tumors that secrete catecholamines. medscape.comwikipedia.org

Formation of 3-Methoxy-4-hydroxyphenylglycol (MHPG)

3-Methoxy-4-hydroxyphenylglycol (MHPG), also known as MOPEG, is the primary metabolite of norepinephrine in the brain. wikipedia.orgdrugfuture.com Similar to VMA, its formation is downstream from dopamine in the catecholamine metabolic pathway. medscape.comwikipedia.org The degradation of norepinephrine by COMT and MAO leads to the production of MHPG. researchgate.net Levels of MHPG in plasma and cerebrospinal fluid are often used as an index of central nervous system noradrenergic activity. nih.gov

Other Degradation Products (e.g., Normetanephrine, Metanephrine)

Table 1: Key Enzymes in Dopamine Degradation

| Enzyme | Action | Primary Location | Substrates |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Oxidative deamination | Mitochondrial outer membrane | Dopamine, Norepinephrine, Epinephrine |

| Catechol-O-Methyltransferase (COMT) | O-methylation | Cytosol and cell membranes | Dopamine, Norepinephrine, Epinephrine |

Table 2: Major Metabolites in Catecholamine Pathways

| Metabolite | Precursor(s) | Clinical Significance |

|---|---|---|

| Vanillylmandelic Acid (VMA) | Norepinephrine, Epinephrine | Marker for catecholamine-secreting tumors. medscape.comhealthmatters.io |

| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Norepinephrine | Index of central noradrenergic activity. wikipedia.orgnih.gov |

| Normetanephrine | Norepinephrine | Marker for catecholamine-secreting tumors. wikipedia.orgresearchgate.net |

| Metanephrine | Epinephrine | Marker for catecholamine-secreting tumors. researchgate.netresearchgate.net |

| Homovanillic Acid (HVA) | Dopamine | Major dopamine metabolite. humanmetabolome.com |

Molecular Mechanisms of Action of 3 2 Aminoethyl Benzene 1,2 Diol

Adrenergic Receptor Systems and Subtype Characterization

Adrenergic receptors (adrenoceptors) are a class of GPCRs that are activated by the endogenous catecholamines, primarily norepinephrine (B1679862) and epinephrine (B1671497). ahajournals.orgyoutube.com These receptors are integral membrane proteins that mediate a wide array of physiological responses. nih.govahajournals.org They are broadly classified into two main types: alpha (α) and beta (β) adrenergic receptors, which are further subdivided into several subtypes. nih.govarvojournals.org All adrenergic receptors share a common architecture of seven transmembrane domains, an extracellular amino terminus, and an intracellular carboxyl terminus. nih.gov The diversity in receptor subtypes allows for tissue-specific and distinct physiological effects. nih.gov

Alpha-Adrenergic Receptor Subtypes (α1, α2) and their Molecular Properties

The alpha-adrenergic receptors are divided into two main subtypes, α1 and α2, both of which are activated by norepinephrine and epinephrine. ahajournals.org Molecular cloning has identified three distinct subtypes for each: α1A, α1B, α1D, and α2A, α2B, α2C. nih.govahajournals.orgresearchgate.net

α1-Adrenergic Receptors: These receptors are primarily coupled to Gq/11 G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels, leading to smooth muscle contraction. ahajournals.org The α1A subtype's mechanism, in some tissues, is linked to the activation of calcium channels, while the α1B receptor typically signals through the inositol trisphosphate pathway. nih.govresearchgate.net They are crucial mediators of sympathetic nervous system responses, such as the constriction of arteriolar smooth muscle. ahajournals.org

α2-Adrenergic Receptors: In contrast to α1 receptors, the α2-adrenergic receptor subtypes are coupled to inhibitory G-proteins (Gi/Go). nih.gov Activation of α2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). nih.govresearchgate.net This inhibitory action is a key feature of their function. For instance, α2 receptors are found on presynaptic neurons where they act as part of a negative feedback loop to inhibit further neurotransmitter release. youtube.com Pharmacological studies have defined these subtypes based on their binding affinities for various antagonists. nih.govarvojournals.org

| Receptor Subtype | Primary G-Protein Coupling | Signaling Mechanism | Key Molecular Property |

| α1 (A, B, D) | Gq/11 | Activates Phospholipase C (PLC), increasing IP3 and DAG, leading to increased intracellular Ca2+. ahajournals.org | Primarily mediates excitatory effects like smooth muscle contraction. ahajournals.org |

| α2 (A, B, C) | Gi/Go | Inhibits Adenylyl Cyclase, decreasing intracellular cAMP. nih.govresearchgate.net | Primarily mediates inhibitory effects, including presynaptic feedback inhibition. youtube.com |

Beta-Adrenergic Receptor Subtypes (β1, β2, β3) and their Molecular Properties

Beta-adrenergic receptors are categorized into three main subtypes: β1, β2, and β3. youtube.com All three subtypes primarily couple to the stimulatory G-protein, Gs, which activates adenylyl cyclase and increases intracellular cAMP levels. mdpi.com Despite this common pathway, they exhibit distinct tissue distributions and physiological roles. nih.gov

β1-Adrenergic Receptors: Found predominantly in the heart and cerebral cortex. nih.gov Their stimulation leads to positive inotropic and chronotropic effects on the heart, increasing both the force and rate of contraction. youtube.com They show similar affinity for norepinephrine and epinephrine.

β2-Adrenergic Receptors: These receptors are widespread but are the predominant subtype in the smooth muscle of the lungs and in the cerebellum. nih.gov Their activation leads to smooth muscle relaxation, most notably bronchodilation. nih.gov β2 receptors have a higher affinity for epinephrine than for norepinephrine.

β3-Adrenergic Receptors: These are primarily located in adipose tissue and the small intestine. mdpi.comtocris.com They are involved in metabolic processes, particularly lipolysis and thermogenesis. nih.gov A key molecular feature of the human β3 receptor is its resistance to short-term agonist-induced desensitization, which distinguishes it from the β1 and β2 subtypes. mdpi.com

| Receptor Subtype | Primary G-Protein Coupling | Primary Location | Key Molecular Function |

| β1 | Gs | Heart, Kidneys youtube.com | Increases heart rate and contractility. youtube.com |

| β2 | Gs | Lungs, Vascular Smooth Muscle nih.gov | Promotes smooth muscle relaxation (e.g., bronchodilation). nih.gov |

| β3 | Gs | Adipose Tissue mdpi.comtocris.com | Mediates lipolysis and thermogenesis. nih.gov |

Structural Biology of Adrenergic Receptors in Ligand Binding

As members of the GPCR family, adrenergic receptors possess a ligand-binding pocket situated within their seven transmembrane helices. nih.govnih.gov The binding of a ligand, such as a catecholamine, occurs in this orthosteric site. nih.gov

Key structural features for ligand recognition in aminergic receptors include a conserved aspartate residue (D3.32) that forms a salt bridge with the positively charged amino group of the ligand. nih.gov For catecholamines specifically, the catechol group (1,2-dihydroxybenzene) is crucial. It typically forms hydrogen bonds with serine residues in the fifth transmembrane helix. The aromatic ring of the ligand engages in π-π stacking interactions with phenylalanine residues in the sixth transmembrane helix. nih.gov

The specificity of a ligand for a particular receptor subtype, despite high similarity in the binding pockets, is determined by subtle differences in the amino acid residues that line the pocket and the extracellular loops. nih.gov For example, while the ligand-binding pockets of β1 and β2 receptors are highly conserved, differences in residues outside the immediate binding site contribute to subtype selectivity for various agonists and antagonists. nih.gov Upon agonist binding, the receptor undergoes a conformational change, which propagates to the intracellular surface, enabling it to interact with and activate a specific G protein. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Transduction

The binding of a ligand to a GPCR initiates a cascade of intracellular events. This signal transduction is mediated by heterotrimeric G proteins, which consist of α, β, and γ subunits. youtube.com In its inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). youtube.com Ligand-induced conformational change in the receptor causes it to act as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the release of GDP and the binding of guanosine triphosphate (GTP) to the Gα subunit. youtube.com This exchange triggers the dissociation of the Gα-GTP subunit from the βγ dimer, both of which can then modulate the activity of downstream effector proteins. youtube.comnih.gov

Gs-coupled Pathways and Adenylate Cyclase Activation

The stimulatory G protein, Gs, is a primary signaling partner for β-adrenergic receptors. youtube.com When a receptor is activated, the dissociated Gαs-GTP subunit travels along the membrane and binds to the enzyme adenylyl cyclase. youtube.comkhanacademy.org This interaction activates adenylyl cyclase, a transmembrane enzyme that catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). ebi.ac.uklibretexts.org

The increase in intracellular cAMP concentration has widespread effects, primarily through the activation of Protein Kinase A (PKA). youtube.com Activated PKA can then phosphorylate numerous target proteins within the cell, altering their activity and leading to a cellular response, such as increased cardiac muscle contractility or glycogenolysis. youtube.com This pathway involves significant signal amplification, where a single receptor can lead to the generation of many cAMP molecules. nih.gov The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, and by phosphodiesterases, which degrade cAMP. youtube.comebi.ac.uk

Gi/Go-coupled Pathways and Adenylate Cyclase Inhibition

In contrast to the Gs pathway, the inhibitory G proteins, Gi and Go, mediate the reduction of intracellular signaling. nih.gov The α2-adrenergic receptors are classic examples of receptors that couple to Gi/Go proteins. nih.govresearchgate.net

Upon activation of a Gi-coupled receptor, the dissociated Gαi-GTP subunit inhibits the activity of adenylyl cyclase. nih.gov This action directly opposes the Gs pathway, leading to a decrease in the intracellular production of cAMP. nih.gov Consequently, PKA activity is reduced, and the phosphorylation of its target substrates is diminished. This mechanism is crucial for mediating inhibitory physiological responses. youtube.com In addition to the Gαi subunit's direct inhibition of adenylyl cyclase, the liberated βγ dimer can also participate in signaling by modulating the activity of other effectors, such as ion channels. nih.gov

Gq-coupled Pathways and Phospholipase C Activation

The interaction of 3-(2-Aminoethyl)benzene-1,2-diol with certain receptor subtypes can initiate signaling cascades through Gq-coupled proteins. While some receptor types for this compound primarily couple to other G-protein families, evidence suggests that the formation of heterodimers between D1 and D2 type receptors can lead to the activation of the phospholipase C (PLC) signaling pathway. wikipedia.org

G protein-coupled receptors (GPCRs) that couple to the Gαq subunit of heterotrimeric G proteins directly activate Phospholipase C-β (PLC-β). nih.govnih.gov PLC is a critical enzyme in the phosphatidylinositol signal transduction pathway. nih.gov Upon activation, PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com IP3 is a soluble molecule that diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). nih.gov Simultaneously, DAG remains in the plasma membrane where it, along with the elevated Ca²⁺ levels, activates protein kinase C (PKC). nih.gov This activation of PLC and the subsequent generation of IP3 and DAG are pivotal for a multitude of cellular functions. mdpi.com

Downstream Signaling Cascades (e.g., cAMP-PKA, ERK1/2)

The signaling initiated by this compound binding extends to several downstream cascades, including the well-established cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA) pathway and the extracellular signal-regulated kinase (ERK1/2) pathway.

ERK1/2 Signaling: The ERK1/2 pathway, part of the mitogen-activated protein kinase (MAPK) family, is a central signaling cascade that regulates fundamental cellular processes like proliferation, differentiation, and survival. nih.gov In unstimulated cells, ERK1/2 resides in the cytoplasm. nih.gov Activation of the pathway, often triggered by upstream signals originating from receptor activation, leads to the phosphorylation of ERK1/2. nih.gov Activated ERK1/2 then translocates to the nucleus, where it phosphorylates and regulates a variety of transcription factors. nih.gov This nuclear activity ultimately modulates gene expression to orchestrate specific biological effects. nih.gov The ERK/MAPK signaling pathway plays a crucial role in the survival and development of cells and can influence processes such as angiogenesis. nih.gov Studies have shown that suppression of endothelial ERK1/2 signaling can lead to the activation of TGFβ signaling. nih.gov

Mechanisms of Neurotransmitter Release

The release of this compound from presynaptic neurons is a tightly regulated process involving its initial packaging into vesicles and subsequent release into the synaptic cleft.

Vesicular Storage and Transport (VMAT)

The accumulation of monoamines, including this compound, into synaptic vesicles is mediated by the vesicular monoamine transporter (VMAT). wikipedia.orgnih.govnih.gov VMATs are acidic glycoproteins with a molecular weight of approximately 70 kDa and possess 12 transmembrane domains. wikipedia.orgnih.gov They function by actively transporting monoamines from the neuronal cytosol into storage vesicles, a process driven by a proton gradient established by a V-ATPase on the vesicle membrane. wikipedia.orgnih.gov

Two main isoforms exist in humans: VMAT1 and VMAT2. wikipedia.org VMAT1 is primarily expressed in the peripheral nervous system, particularly in neuroendocrine cells like the chromaffin cells of the adrenal medulla. wikipedia.org VMAT2 is the predominant isoform in the central nervous system, found in the membranes of synaptic vesicles in monoaminergic neurons. wikipedia.orgnih.gov VMAT2 exhibits a higher affinity for catecholamines compared to VMAT1. nih.gov By sequestering neurotransmitters within vesicles, VMATs not only prepare them for release but also protect the neuron from the potentially toxic effects of cytoplasmic monoamines. nih.gov

Table 1: Comparison of VMAT Isoforms

| Feature | VMAT1 | VMAT2 |

| Primary Location | Peripheral nervous system (e.g., adrenal medulla) wikipedia.org | Central nervous system, sympathetic nervous system wikipedia.org |

| Primary Function | Loading of monoamines into large dense-core vesicles wikipedia.org | Packaging of monoamines into synaptic vesicles in neurons nih.gov |

| Substrate Affinity | Similar affinity for serotonin (B10506) as VMAT2 nih.gov | Higher affinity for catecholamines and histamine (B1213489) than VMAT1 nih.gov |

Calcium-Dependent Exocytosis and Membrane Fusion

The release of this compound from the presynaptic terminal into the synaptic cleft occurs through a process known as calcium-dependent exocytosis. When an action potential arrives at the presynaptic terminal, it causes the opening of voltage-gated calcium channels. The resulting influx of Ca²⁺ ions into the terminal acts as a critical signal. This increase in intracellular Ca²⁺ concentration triggers the fusion of the neurotransmitter-filled synaptic vesicles with the presynaptic plasma membrane. This fusion event creates an opening through which the vesicular contents, including this compound, are expelled into the synaptic cleft, allowing for signal transmission to the postsynaptic neuron.

Transporter Systems and Reuptake Dynamics

The action of this compound in the synapse is terminated in part by its reuptake into the presynaptic neuron via specific transporter proteins.

Norepinephrine Transporter (NET/NAT/SLC6A2) Gene and Protein Structure

The norepinephrine transporter (NET), also known as the noradrenaline transporter (NAT), is a key protein responsible for the sodium-chloride (Na⁺/Cl⁻)-dependent reuptake of norepinephrine. wikipedia.org Crucially, NET can also transport this compound. wikipedia.org This reuptake mechanism is essential for clearing neurotransmitters from the synaptic cleft and regulating the duration and intensity of the signal. wikipedia.org

Gene Structure: The human NET protein is encoded by the SLC6A2 (Solute Carrier Family 6 Member 2) gene. wikipedia.org This gene is located on the long arm (q) of chromosome 16 at position 12.2. wikipedia.org The gene spans approximately 48 kilobases (kb) and is composed of 14 exons. wikipedia.orgnih.gov Genetic variations, such as single-nucleotide polymorphisms (SNPs), within the SLC6A2 gene have been studied to understand their potential impact on transporter function. nih.gov

Protein Structure: The NET protein is a member of the SLC6 family of neurotransmitter transporters. wikipedia.orggenecards.org It consists of 617 amino acids that form a structure with 12 transmembrane domains (TMDs), a characteristic feature of this transporter family. wikipedia.org Both the amino (-NH2) and carboxyl (-COOH) termini are located within the cytoplasm. wikipedia.org A large extracellular loop is situated between the third and fourth transmembrane domains. wikipedia.org Cryo-electron microscopy (cryo-EM) has revealed high-resolution structures of the human NET, showing that it can exist as a homodimer in the cell membrane, a state that is mediated by cholesterol and lipids and helps regulate its transport activity. genecards.orgrcsb.org These structural studies have also provided detailed insights into the central substrate-binding site (S1) where neurotransmitters and inhibitors bind. rcsb.orgpdbj.org

Table 2: Gene and Protein Characteristics of the Norepinephrine Transporter (NET)

| Attribute | Description | Source(s) |

| Protein Name | Norepinephrine Transporter (NET), Noradrenaline Transporter (NAT) | wikipedia.org |

| Gene Name | SLC6A2 (Solute Carrier Family 6 Member 2) | wikipedia.orggenecards.org |

| Aliases | NAT1, NET1, SLC6A5 | wikipedia.orggenecards.org |

| Chromosomal Locus | 16q12.2 | wikipedia.org |

| Gene Size | ~48 kb | nih.gov |

| Number of Exons | 14 | wikipedia.org |

| Protein Size | 617 amino acids | wikipedia.org |

| Structure | 12 transmembrane domains (TMDs) with intracellular N- and C-termini | wikipedia.org |

| Quaternary Structure | Can form homodimers | genecards.org |

| Function | Na⁺/Cl⁻-dependent reuptake of norepinephrine and dopamine (B1211576) | wikipedia.org |

Molecular Mechanism of this compound Transport

The transport of this compound into the presynaptic neuron is an active process that moves the neurotransmitter against its concentration gradient. libretexts.org This is achieved by coupling the transport of dopamine to the electrochemical gradients of sodium and chloride ions. libretexts.orgnih.gov

Sodium and Chloride Co-transport Gradients

The transport of one molecule of this compound is coupled to the co-transport of two sodium (Na+) ions and one chloride (Cl-) ion. libretexts.orgwikipedia.org The inwardly directed electrochemical gradients for Na+ and Cl-, maintained by the Na+/K+-ATPase, provide the thermodynamic driving force for the uptake of dopamine. libretexts.orgwikipedia.org The sequential binding of these ions is crucial for the transport cycle. It is widely accepted that two sodium ions must first bind to the extracellular face of the transporter, which then facilitates the binding of dopamine. wikipedia.org The subsequent binding of a chloride ion is necessary to neutralize the positive charge, allowing the translocation of the substrate across the membrane. wikipedia.orgyoutube.com The entire process is electroneutral, and the rate and direction of transport are critically dependent on the sodium gradient. wikipedia.orgnih.govwikipedia.org

Substrate Recognition and Binding Sites

The dopamine transporter possesses distinct binding sites for its substrates and ions. The primary substrate binding site, often referred to as the S1 site, is located deep within the protein core, formed by residues from transmembrane helices (TMs) 1, 3, 6, and 8. nih.govnih.gov Key residues involved in coordinating the dopamine molecule include an aspartate residue in TM1 and a serine residue in TM7. nih.gov

Interestingly, evidence suggests the existence of a second, lower-affinity substrate binding site (S2) located in the extracellular vestibule of the transporter. plos.org The binding of a substrate molecule at the S2 site is thought to allosterically modulate the S1 site, facilitating the conformational changes required for transport. nih.govplos.org The binding of cocaine, a well-known DAT inhibitor, occurs at or near the S1 site, physically blocking the binding of dopamine and preventing its reuptake. wikipedia.org

Conformational Changes during Translocation

The transport of this compound across the cell membrane is governed by an "alternating access" mechanism, where the transporter cycles between outward-facing and inward-facing conformations. nih.govnih.gov The binding of sodium ions and dopamine to the outward-facing conformation triggers a series of conformational changes. nih.govwikipedia.org These changes are thought to involve a "gating" mechanism, where extracellular and intracellular "gates" open and close to allow the passage of the substrate.

The transition from the outward-open to an occluded state, where the substrate is bound but not accessible to either side of the membrane, is a key intermediate step. nih.govnih.gov Subsequent conformational changes lead to an inward-facing state, allowing for the release of dopamine and the co-transported ions into the cytoplasm. nih.govwikipedia.org The transporter then reverts to its outward-facing conformation to initiate another transport cycle. Large-scale movements of transmembrane helices, particularly TM1, TM6, and the intracellular and extracellular loops, are crucial for these conformational transitions. nih.govplos.org

Regulation of Transporter Function and Expression

The activity of the dopamine transporter is not static but is dynamically regulated by a variety of cellular mechanisms. This regulation allows for the fine-tuning of dopaminergic signaling in response to neuronal activity and other stimuli. Key regulatory mechanisms include post-translational modifications, such as phosphorylation, and the influence of the membrane's electrical potential. nih.govnih.gov

Phosphorylation and Intracellular Signaling

The dopamine transporter is a phosphoprotein, and its function is acutely modulated by the activity of several protein kinases and phosphatases. nih.govgrantome.com Protein kinase C (PKC) is a major regulator of DAT. nih.govnih.gov Activation of PKC leads to the phosphorylation of serine residues located in the N-terminal domain of the transporter. frontiersin.orgnih.gov This phosphorylation event has been shown to decrease the maximal transport velocity (Vmax) of dopamine uptake, in some cases by promoting the internalization of the transporter from the cell surface via a clathrin-mediated endocytosis pathway. frontiersin.org

Other kinases, including protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and Ca2+/calmodulin-dependent protein kinase II (CaMKII), also phosphorylate DAT and modulate its activity. wikipedia.org PKA-mediated phosphorylation can lead to DAT internalization, while CaMKII-dependent phosphorylation has been linked to dopamine efflux. wikipedia.org These signaling pathways can be activated by various upstream signals, providing a complex network of control over DAT function.

Membrane Potential Influence on Transport Dynamics

The transport of this compound by DAT is an electrogenic process, meaning it is associated with a net movement of charge across the membrane. pnas.orgnih.gov This inherent voltage dependence makes DAT function sensitive to changes in the neuronal membrane potential. nih.govnih.gov Hyperpolarization of the cell membrane, making the intracellular environment more negative, increases the driving force for the positively charged sodium ions, thereby enhancing the rate of dopamine uptake. nih.gov Conversely, depolarization can reduce the efficiency of dopamine transport and may even lead to a reversal of transport, causing dopamine efflux. youtube.com

Recent studies have also revealed that changes in membrane potential can rapidly alter the trafficking of DAT to and from the plasma membrane. nih.gov This suggests that neuronal activity, which directly influences membrane potential, can quickly modulate the number of available transporters on the cell surface, thereby impacting the capacity for dopamine clearance. nih.gov

Allosteric Modulation of NET Activity by this compound

The interaction between this compound, also known as dopamine, and the norepinephrine transporter (NET) is a subject of significant interest in neuropharmacology. Primarily, dopamine acts as a substrate for NET, binding to the orthosteric, or primary, binding site and is subsequently translocated into the presynaptic neuron. This is particularly evident in regions of the brain where the expression of the dopamine transporter (DAT) is low.

While the concept of allosteric modulation, where a compound binds to a secondary site on a transporter to modulate its function, is established for monoamine transporters like the serotonin transporter (SERT) and DAT, current scientific literature does not provide direct evidence for this compound acting as an allosteric modulator of NET. nih.govnih.gov

Kinetic studies of the interaction between dopamine and NET are consistent with a competitive mechanism, where dopamine and norepinephrine compete for the same primary binding site. nih.govnih.gov Research into the allosteric modulation of monoamine transporters has identified specific allosteric binding sites on DAT and SERT, leading to the development of allosteric modulators for these transporters. nih.gov However, similar detailed investigations identifying a distinct allosteric binding site for dopamine on NET or characterizing a non-competitive interaction are not prominently featured in the current body of research.

Studies using structural and functional analyses have elucidated the binding pockets of various inhibitors and substrates within the monoamine transporters. For instance, the binding sites for cocaine and dopamine within DAT have been shown to overlap significantly, supporting a competitive interaction model. nih.gov While there is extensive research on NET inhibitors and their binding mechanisms, these studies have not characterized an allosteric site for dopamine. nih.gov

Advanced Analytical Methodologies for Research of 3 2 Aminoethyl Benzene 1,2 Diol and Its Metabolites

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of 3-(2-aminoethyl)benzene-1,2-diol and its metabolites. Its versatility allows for coupling with various sensitive detection methods, enabling precise and reliable measurements.

HPLC coupled with electrochemical detection (HPLC-ECD) is a highly sensitive and specific method for the determination of this compound and other catechol-related substances. thermofisher.com This technique is often considered a method of choice due to its high sensitivity, even though mass spectrometry has gained attention for its ability to detect very low levels of compounds in biological samples. sci-hub.se

The principle of HPLC-ECD involves the separation of the analyte on a chromatographic column followed by its detection based on its electrochemical properties. For instance, a validated method for the determination of the metabolite 3,4-dihydroxymethamphetamine (HHMA) in human plasma and urine utilizes a C4 column for separation and an electrochemical cell for detection. nih.gov The mobile phase typically consists of a buffer solution with an organic modifier to achieve optimal separation. nih.gov

Table 1: Example of HPLC-ECD Method Parameters for a Metabolite of a Related Compound

| Parameter | Condition |

| Column | n-butyl-silane (C4) |

| Mobile Phase | 0.1 M sodium acetate (B1210297) containing 0.1 M 1-octanesulphonic acid and 4 mM EDTA (pH 3.1) and acetonitrile (B52724) (82:18, v/v) |

| Detection | Electrochemical cell (working potentials +0.05 V and +0.35 V) |

| Internal Standard | 3,4-dihydroxybenzylamine (DHBA) |

This table is based on a method developed for 3,4-dihydroxymethamphetamine (HHMA), a metabolite of MDMA, which shares structural similarities with metabolites of this compound. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous determination of monoamine neurotransmitters, including this compound, and their metabolites. acs.orgnih.gov This technique offers high selectivity and sensitivity, making it suitable for analyzing complex biological samples like brain tissue, blood, and urine. acs.orgnih.gov

LC-MS/MS methods are considered frontrunners in the field because they provide increased selectivity while relying minimally on chromatographic separation alone. nih.gov A typical LC-MS/MS method involves separation on a C18 column and detection using multiple reaction monitoring (MRM) mode, which enhances specificity. acs.orgmdpi.com

A recently developed LC-MS/MS method for the simultaneous determination of 11 neurotransmitters and their metabolites, including this compound and its key metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), demonstrated excellent accuracy and low limits of detection. acs.org The method utilized a simple extraction procedure and a 10-minute gradient elution program. acs.org

Table 2: Performance of a Validated LC-MS/MS Method for Neurotransmitters and Metabolites acs.org

| Parameter | Value |

| Linearity (R²) | 0.9959 - 0.9994 |

| Lower Limit of Detection (LOD) | 0.0182–0.0797 ng/mL |

| Lower Limit of Quantification (LOQ) | 0.0553–0.2415 ng/mL |

| Recovery (Blood) | 73.37% - 116.63% |

| Recovery (Urine) | 80.9% - 115.33% |

| Intra- and Interday % CV | 0.24–9.36 and 0.85–9.67 |

HPLC with UV-Vis detection is a widely used and accessible method for the quantification of this compound in various samples, including pharmaceutical formulations. researchgate.netdergipark.org.tr While perhaps not as sensitive as ECD or MS/MS, its simplicity, precision, and accuracy make it a valuable tool for routine analysis. researchgate.netresearchgate.net

Method validation is a critical aspect of developing a reliable HPLC-UV method. This process involves demonstrating the method's linearity, precision, accuracy, specificity, and robustness. nih.gov For instance, a validated HPLC-UV method for dopamine (B1211576) hydrochloride in injectable solutions used a C18 column and a mobile phase of 50 mM potassium dihydrogen phosphate (B84403) (pH 2.3), with detection at 280 nm. researchgate.netdergipark.org.tr The method demonstrated good linearity over a concentration range of 20-100 μg/mL. researchgate.netdergipark.org.tr

Research on plant extracts containing related compounds has also utilized validated HPLC-UV methods to ensure reliable quantification. nih.gov

Table 3: Validation Parameters of a Typical HPLC-UV Method researchgate.netdergipark.org.tr

| Parameter | Specification |

| Linearity Range | 20-100 μg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Retention Time | 6.195 min |

| Wavelength (λmax) | 280 nm |

Electrophoretic Methods

Electrophoretic methods, particularly capillary electrophoresis, offer high separation efficiency, low sample consumption, and relatively short analysis times, making them attractive for the analysis of this compound and its metabolites. conicet.gov.ar

Capillary electrophoresis (CE) has been successfully employed for the analysis of neurotransmitters at nanomolar concentrations in biological samples like brain microdialysate and urine. acs.orgnih.gov In CE, charged molecules are separated based on their electrophoretic mobility in a capillary filled with a buffer solution.

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral molecules. wikipedia.org In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes partition between the micelles and the surrounding buffer, enabling their separation. wikipedia.org MEKC has been used for the sensitive analysis of catecholamines and serotonin (B10506) after derivatization with a fluorescent label. nih.gov

A study on the simultaneous determination of catecholamines and amino acids by MEKC with laser-induced fluorescence detection demonstrated the separation of two catecholamines and 11 amino acids in under 13 minutes. nih.gov

A significant challenge in CE is achieving low detection limits, especially with UV absorbance detectors, due to the short optical path length. conicet.gov.ar To overcome this, various signal enhancement strategies have been developed.

One such strategy is field-amplified sample injection (FASI) , an online pre-concentration technique that can significantly improve sensitivity. nih.gov In FASI, the sample is prepared in a low-conductivity medium, leading to a higher electric field in the sample zone upon voltage application. This causes the analytes to migrate rapidly and stack into a narrow band at the boundary with the high-conductivity running buffer, resulting in a concentrated sample plug and a much larger signal. nih.gov This technique has been shown to lower the limits of quantification for dopamine and its metabolites by up to 500 times compared to standard hydrodynamic injection. nih.gov

Another approach involves the use of modified electrodes in CE with amperometric detection. For example, melanin-type polymer-modified carbon electrodes have been shown to increase the oxidation signal of neurotransmitters while reducing interfering signals from substances like ascorbic acid. conicet.gov.ar

Table 4: Comparison of Quantification Limits with and without FASI in CE-UV nih.gov

| Compound | LOQ with Hydrodynamic Injection | LOQ with FASI |

| Dopamine (DA) | ~5 µM | 10 nM |

| 3-Methoxytyramine (3-MT) | ~5 µM | 10 nM |

| Serotonin (5-HT) | ~3 µM | 5.9 nM |

Sample Preparation Techniques for Research Matrices

Effective sample preparation is a critical first step in the analytical workflow for this compound. The choice of technique depends on the sample matrix (e.g., plasma, urine, tissue), the concentration of the analyte, and the subsequent analytical method. nih.govsci-hub.se The primary goals are to remove interfering compounds, such as proteins and lipids, and to enrich the analyte to a detectable concentration. nih.govresearchgate.net

Liquid-liquid extraction is a conventional and widely used technique for the separation of analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govyoutube.com For catecholamines like this compound, LLE is employed to transfer the analyte from the complex biological matrix to a cleaner organic phase. sci-hub.se The efficiency of the extraction is highly dependent on the pH of the aqueous phase, which influences the ionization state of the analyte, and the choice of the organic solvent. sci-hub.seyoutube.com

The process generally involves adjusting the pH of the sample to a level where the catecholamine is not ionized to facilitate its migration into the organic solvent. sci-hub.se After vigorous mixing and subsequent phase separation, often aided by centrifugation, the organic layer containing the analyte is collected. youtube.comthermofisher.com While LLE is a cost-effective method, it can be labor-intensive and may require large volumes of organic solvents. mdpi.com

Table 1: Common Organic Solvents and Conditions for LLE of Catecholamines

| Organic Solvent | pH Adjustment | Key Considerations |

| Ethyl acetate | Adjusted to ~pH 9.5 | Commonly used, provides good recovery for catecholamines. thermofisher.com |

| Butanol/Methanol (B129727) (BUME) | Not specified | Offers high molecular coverage and has low solvent toxicity. nih.gov |

| Organic solvent mixtures | pH dependent | Can be optimized to enhance extraction efficiency for specific analytes. youtube.com |

This table is generated based on data from multiple sources.

Solid-phase extraction is the most commonly utilized technique for the cleanup and concentration of catecholamines from biological samples due to its high recovery, selectivity, and potential for automation. nih.govsci-hub.sesigmaaldrich.com The principle of SPE involves the partitioning of the analyte between a solid sorbent (stationary phase) and a liquid sample (mobile phase). phenomenex.com The analyte is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of a suitable solvent. sci-hub.sephenomenex.com

A variety of sorbents are available for SPE, with the choice depending on the chemical properties of the analyte and the matrix. For catecholamines, which are polar and ionizable, mixed-mode sorbents that combine reversed-phase and ion-exchange retention mechanisms are particularly effective. nih.govresearchgate.net Weak cation exchange (WCX) sorbents are frequently preferred for their high extraction efficiency and reproducibility for catecholamines. nih.govsigmaaldrich.com

Table 2: SPE Sorbents and Methodologies for Catecholamine Analysis

| Sorbent Type | Retention Mechanism | Common Sorbents | Elution Solvents | Typical Recovery |

| Weak Cation Exchange (WCX) | Ion exchange and hydrophobic interactions | Strata-X-CW phenomenex.comresearchgate.net, Supelclean LC-WCX sigmaaldrich.com | Acidified organic solvents (e.g., methanol with formic acid) | >90% sigmaaldrich.com |

| Hydrophilic-Lipophilic Balanced (HLB) | Reversed-phase and ion exchange | Oasis HLB, Bond-Elut Plexa nih.gov | Methanol, Acetonitrile | 85-105% |

| Borated Zirconia | Affinity for cis-diol groups | - | Acidic solutions | High for dopamine, epinephrine (B1671497), norepinephrine (B1679862) nih.gov |

| Molecularly Imprinted Polymers (MIPs) | Specific molecular recognition | Custom synthesized polymers | Varies based on MIP chemistry | Highly selective nih.gov |

This table is generated based on data from multiple sources. nih.govphenomenex.comresearchgate.netsigmaaldrich.com

The general steps in an SPE procedure are conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. phenomenex.com

Dispersive solid-phase extraction is a modification of traditional SPE that offers a simpler and faster workflow. nih.govnih.gov In DSPE, the sorbent is dispersed directly into the sample solution, allowing for rapid interaction and extraction of the analyte. nih.govresearchgate.net The sorbent, along with the bound analyte, is then separated from the sample matrix by centrifugation or magnetic separation if magnetic nanoparticles are used as the sorbent. nih.gov

DSPE minimizes solvent consumption and extraction time. mdpi.comnih.gov Magnetic nanoparticles functionalized with materials that have an affinity for catecholamines, such as boronic acid, have shown great promise as DSPE sorbents due to their high surface area and ease of separation. nih.gov Molecularly imprinted polymers (MIPs) are also used as DSPE sorbents for their high selectivity. nih.gov

Table 3: Comparison of DSPE Sorbents for Catecholamine Extraction

| DSPE Sorbent | Principle of Separation | Advantages |

| Magnetic Nanoparticles (e.g., Fe3O4@MIL-100(Fe)) | Magnetic separation after adsorption | Rapid separation, high surface area, selective functionalization is possible. nih.govrsc.org |

| Molecularly Imprinted Polymers (MIPs) | High selectivity for target molecule | Excellent specificity, reducing matrix effects. nih.gov |

This table is generated based on data from multiple sources. nih.govrsc.org

For biological samples with high protein content, such as plasma or serum, protein precipitation is a necessary step to prevent interference with the analysis and to protect analytical instrumentation. nih.govphenomenex.com This technique involves the addition of a precipitating agent to the sample, which denatures and precipitates the proteins, allowing them to be separated by centrifugation. nih.govabcam.com

Common precipitating agents include organic solvents and acids. phenomenex.comabcam.com Organic solvents like acetonitrile and methanol work by disrupting the hydration of proteins, leading to their aggregation and precipitation. phenomenex.com Acids, such as trichloroacetic acid (TCA) and perchloric acid (PCA), precipitate proteins by reducing the pH of the solution to their isoelectric point. nih.govphenomenex.com An alternative method involves the use of metal hydroxides, such as zinc hydroxide (B78521), which can precipitate proteins at a near-neutral pH, potentially improving the stability of acid-labile analytes. nih.gov

Table 4: Common Protein Precipitating Agents

| Precipitating Agent | Mechanism of Action | Key Features |

| Acetonitrile | Organic solvent precipitation | Effective, but requires sample dilution. nih.gov |

| Methanol | Organic solvent precipitation | Cost-effective and readily available. abcam.com |

| Trichloroacetic Acid (TCA) | Acid precipitation | Highly effective, but denatures proteins and can cause analyte degradation. phenomenex.comsigmaaldrich.com |

| Perchloric Acid (PCA) | Acid precipitation | Similar to TCA, effective but harsh conditions. nih.gov |

| Zinc Hydroxide | Metal hydroxide precipitation | Minimal sample dilution, near-neutral pH preserves analyte stability. nih.gov |

This table is generated based on data from multiple sources. nih.govphenomenex.comabcam.comsigmaaldrich.com

Spectrophotometric Approaches for Research Applications

Spectrophotometry offers a relatively simple and accessible method for the quantification of catecholamines. researchgate.net Direct UV-Vis spectrophotometry can be challenging due to the low concentrations of these compounds in biological fluids and their relatively weak UV absorption, which typically occurs in the 220-300 nm range, where many other biomolecules also absorb. researchgate.netresearchgate.net

To enhance sensitivity and selectivity, derivatization reactions are often employed to produce a colored or fluorescent product that can be measured in the visible region of the spectrum. researchgate.net One common approach involves the oxidation of the catecholamine to form a colored product. For instance, sodium metaperiodate can be used to oxidize catecholamines, resulting in the formation of an aminochrome (B613825) with maximum absorption wavelengths between 465 and 520 nm. nih.gov Another method involves the use of 2,6-dichlorophenolindophenol, where the bleaching of its blue color by the catecholamine is measured. uobaghdad.edu.iq

The formation of complexes with other reagents can also shift the absorbance maximum to the visible range. For example, the formation of complexes with copper (II) and 4-aminoantipyrine (B1666024) can produce colored solutions with maximum absorbances between 500 and 600 nm. researchgate.net

Table 5: Spectrophotometric Methods for Catecholamine Determination

| Reagent/Method | Principle | Wavelength (λmax) |

| Sodium Metaperiodate | Oxidative cyclization to form aminochrome | 465-520 nm nih.gov |

| 2,6-Dichlorophenolindophenol | Reduction of the dye by the analyte | ~552 nm uobaghdad.edu.iq |

| Copper (II) and 4-aminoantipyrine | Complex formation | 500-600 nm researchgate.net |

| Native UV Absorbance | Direct measurement | 220-320 nm researchgate.net |

This table is generated based on data from multiple sources. researchgate.netresearchgate.netnih.govuobaghdad.edu.iq

Considerations for Stability and Interference in Research Samples

The chemical nature of this compound makes it susceptible to degradation, which can lead to inaccurate quantification. As a catecholamine, it is prone to oxidation, especially at neutral or alkaline pH, and in the presence of light and high temperatures. Therefore, samples should be handled and stored under conditions that minimize degradation, such as at low temperatures, protected from light, and in the presence of antioxidants or acidic buffers.

Interference from other endogenous compounds in the sample matrix is a significant challenge in the analysis of catecholamines. sci-hub.se These interferences can co-elute with the analyte in chromatographic methods or have similar spectral properties in spectrophotometric assays, leading to inaccurate results. Proper sample preparation, as detailed in section 5.3, is crucial to remove these interfering substances. Additionally, the use of highly selective analytical techniques, such as mass spectrometry, can help to distinguish the analyte from interfering compounds. nih.gov

In Vitro and Ex Vivo Research Models for Studying 3 2 Aminoethyl Benzene 1,2 Diol Systems

Cellular and Organotypic Culture Models

Cellular and organotypic models provide a controlled environment to investigate the specific effects of 3-(2-Aminoethyl)benzene-1,2-diol on neuronal and other cell types, bridging the gap between molecular interactions and physiological responses.

Primary neuronal cultures are a cornerstone for studying the neurobiology of this compound, which functions as the neurotransmitter dopamine (B1211576). These cultures, derived directly from embryonic or neonatal brain tissue of rodents, allow for the direct investigation of synaptic processes. Researchers can maintain distinct populations of neurons, such as those from the substantia nigra or ventral tegmental area, which are the primary sites of dopamine production in the brain.

In these systems, the release of this compound can be triggered by chemical or electrical depolarization of the cultured neurons. The extracellular concentration of the compound is then measured over time using techniques like high-performance liquid chromatography (HPLC) or fast-scan cyclic voltammetry. These methods provide high temporal and spatial resolution, enabling the detailed study of release kinetics. Similarly, the reuptake process, primarily mediated by the dopamine transporter (DAT), is studied by applying exogenous this compound to the culture and monitoring its clearance from the extracellular medium. The effects of various pharmacological agents, such as reuptake inhibitors or receptor antagonists, can be precisely quantified in this controlled environment.

Three-dimensional (3D) organoid cultures represent a significant technological advancement for studying the cellular responses to this compound. nih.gov These self-organizing 3D tissues are typically derived from pluripotent stem cells and mimic the structural and functional complexity of organs like the human brain. nih.govnih.gov Brain organoids, for instance, develop various neural cell types, including dopaminergic neurons, arranged in a cytoarchitecture that resembles the developing human brain.

The use of organoids allows for the investigation of complex cellular responses in a more physiologically relevant context than traditional 2D cultures. researchgate.net For example, researchers can study the long-term effects of this compound on neuronal differentiation, maturation, and circuit formation. Using advanced imaging techniques on organoids engineered with fluorescent reporters, scientists can track cellular changes, such as cell birth and death, in response to the compound. researchgate.net Furthermore, kidney organoids have been used to model substrate uptake, where the accumulation of a fluorescent substrate can be observed and quantified, a process that can be inhibited by specific blockers. youtube.com This methodology provides a powerful platform for screening compounds and understanding the cell-type-specific responses to molecules like this compound. youtube.comthermofisher.com

Ex vivo isolated tissue preparations are essential for characterizing the pharmacological profile of receptors that bind to this compound. In this technique, smooth muscle tissues from various organs, such as blood vessels or the ureter, are dissected and maintained in an organ bath containing a physiological salt solution. nih.gov The tissue is often induced to contract with an agent like potassium chloride (KCl). nih.gov

The effects of this compound and other specific receptor agonists and antagonists are then evaluated by measuring changes in muscle tension or relaxation. nih.gov For example, studies on isolated porcine ureteral smooth muscle have used this method to characterize the beta-adrenoceptor subtypes. nih.gov By applying a range of agonists and observing the resulting relaxation, and then using specific antagonists to block these effects, researchers can determine the receptor subtypes involved and their relative potencies. nih.gov This functional experimental technique is invaluable for classifying the receptors that mediate the physiological effects of this compound in peripheral tissues.

Microbial Culture Systems

The interactions between this compound and microorganisms are investigated using in vitro culture systems. These studies primarily focus on the compound's potential antimicrobial properties and its interplay with existing antimicrobial agents.

Research has explored the antimicrobial effects of phenolic compounds structurally related to this compound against various bacterial species. The primary method for assessing this impact is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth in vitro. rug.nl

Studies on similar molecules, such as 4-allylbenzene-1,2-diol and various alkyloxy benzene-1,2-diols, have demonstrated significant antibacterial activity. rug.nlnih.gov For instance, 4-allylbenzene-1,2-diol was shown to be effective against several plant pathogenic bacteria, including multiple Xanthomonas species, with MIC values ranging from 333.75 to 1335 µmol/L. nih.gov Further investigation revealed that the mechanism of action involves damaging the integrity of the bacterial cell membrane, leading to increased permeability. nih.gov Similarly, alkyloxy benzene-1,2-diols were found to be bactericidal against Bacillus subtilis, with the highest activity observed for compounds with 6 to 8 carbons in their alkyl chain. rug.nl These compounds were also shown to permeabilize the bacterial membrane. rug.nl

Table 1: Antimicrobial Activity of Structurally Related Benzene-1,2-diol Compounds

| Compound | Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae pv. oryzae (Xoo) | 333.75 µmol/L | nih.gov |

| 4-Allylbenzene-1,2-diol | Xanthomonas axonopodis pv. citri (Xac) | 667.5 µmol/L | nih.gov |

| Heptyloxy benzene-1,2-diol | Bacillus subtilis | 25 µg/ml | rug.nl |

| Butyloxy benzene-1,2-diol | Bacillus subtilis | 50 µg/ml | rug.nl |

| Heptyloxy benzene-1,2-diol | Escherichia coli | No effect | rug.nl |

The potential for this compound and related compounds to act synergistically with conventional antimicrobial agents is an area of active research. Synergistic interactions, where the combined effect of two substances is greater than the sum of their individual effects, can enhance efficacy and potentially combat antimicrobial resistance. nih.gov

These interactions are often studied using a checkerboard titration method to calculate the Fractional Inhibitory Concentration (FIC) index. A synergistic effect is typically indicated by an FIC index of ≤ 0.5. Studies on other natural bioactive compounds, such as flavonoids found in propolis, have demonstrated synergistic effects when combined with standard antibiotics. nih.gov For example, the flavonoid amentoflavone (B1664850) exhibited synergistic interactions with antibiotics like ampicillin (B1664943) and chloramphenicol (B1208) against both Gram-positive and Gram-negative bacteria. nih.gov This type of in vitro research framework is applied to assess whether this compound could enhance the activity of existing antibiotics against pathogenic microbes.

Mechanistic Studies in Cell Lines (e.g., DU145 prostate cancer cells for migration)

Information regarding the specific effects of this compound on DU145 prostate cancer cell migration is not available in published research.

Molecular Interactions of 3 2 Aminoethyl Benzene 1,2 Diol with Other Biological Systems

Modulation of Immune Cell Function at the Molecular Level

The nervous and immune systems are intricately linked, with neurotransmitters like 3-(2-Aminoethyl)benzene-1,2-diol playing a crucial role in this neuroimmune communication. nih.gov This compound modulates immune cell activity by binding to adrenergic receptors expressed on the surface of these cells. nih.gov

Effects on Phagocytosis and Immune Cell Migration

The functional activities of macrophages, key cells of the innate immune system, are influenced by adrenergic signaling. Activation of β-adrenergic receptors on macrophages can lead to a suppression of their phagocytic capabilities, which is the process of engulfing pathogens and cellular debris. nih.gov Specifically, studies on related benzene (B151609) metabolites have shown that in-vivo exposure can alter macrophage function, leading to a significant decrease in Fc-receptor-mediated phagocytosis. nih.gov This suggests that catecholamines can temper the primary defensive functions of these critical immune cells.

Regulation of Cytokine Production in Immune Cells

Adrenergic signaling, particularly through the beta-2-adrenergic receptor (β2-AR), is a key regulator of cytokine production in both innate and adaptive immune cells. nih.gov Cytokines are signaling proteins that orchestrate the immune response. nih.gov The activation of β-adrenergic pathways predominantly leads to an immunosuppressive effect, characterized by the inhibition of pro-inflammatory cytokines. nih.gov For instance, this signaling can inhibit the secretion of Interleukin-2 (IL-2), a cytokine crucial for the proliferation of T-cells. nih.gov The regulation is complex and depends on the target cell type, its activation status, and the specific receptor involved. nih.gov

Table 1: Effects of Adrenergic Signaling on Cytokine Production

| Cytokine | Effect of Adrenergic Signaling | Primary Immune Cell Source |

|---|---|---|

| Interleukin-2 (IL-2) | Inhibition of secretion nih.gov | T-cells |

| Tumor Necrosis Factor-alpha (TNF-α) | Modulation | Macrophages, T-cells |

| Interleukin-6 (IL-6) | Modulation | Macrophages, T-cells |

Expression and Role of Adrenergic Receptors on Immune Cells

A communication link between the nervous system and the immune system is firmly established by the expression of adrenergic receptors on most immune cells. nih.gov The β2-adrenergic receptor is the most ubiquitously expressed and well-studied subtype across various immune cell populations, including T-cells, B-cells, macrophages, and dendritic cells. nih.govnih.gov Other adrenergic receptor subtypes are also present on different immune cells. nih.gov When a catecholamine like this compound binds to these receptors, it typically activates a G-protein coupled signaling cascade, leading to changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and the activation of Protein Kinase A (PKA). nih.gov This pathway is central to the immunomodulatory effects exerted by the sympathetic nervous system. nih.govnih.gov

Table 2: Adrenergic Receptor Expression on Various Immune Cells

| Immune Cell Type | Adrenergic Receptor Subtypes Expressed | Key Function Modulated |

|---|---|---|

| T-Cells (CD4+ and CD8+) | Primarily β2-AR nih.gov | Differentiation, Cytokine Release nih.govnih.gov |

| Macrophages | β2-AR nih.gov | Phagocytosis, Cytokine Production nih.gov |

| Dendritic Cells (DCs) | β2-AR nih.gov | Maturation, Antigen Presentation |

| B-Cells | β2-AR nih.gov | Antibody Production |

| Natural Killer (NK) Cells | β2-AR | Cytotoxicity |

Influence on Cellular Energy Metabolism and Oxidative Processes

Cellular energy metabolism encompasses the pathways that generate ATP and manage the cell's redox state, primarily through glycolysis and oxidative phosphorylation. nih.gov Phenolic compounds, including metabolites of benzene such as catechol, hydroquinone, and 1,2,4-benzenetriol, have been shown to participate in oxidative processes. nih.gov These molecules can induce oxidative damage to DNA in vitro, highlighting the potential for catechol-containing compounds to engage in redox cycling. nih.gov The generation of quinones from polyphenolic metabolites can be detoxified by cellular enzymes, but an imbalance can lead to oxidative stress. nih.gov

Research on Neuroplasticity and Synaptic Function